molecular formula C8H17O5P B031648 Ethyl 2,2-dideuterio-2-diethoxyphosphorylacetate CAS No. 7193-83-1

Ethyl 2,2-dideuterio-2-diethoxyphosphorylacetate

Cat. No.: B031648
CAS No.: 7193-83-1
M. Wt: 226.2 g/mol
InChI Key: GGUBFICZYGKNTD-RJSZUWSASA-N
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Description

Ethyl 2,2-dideuterio-2-diethoxyphosphorylacetate is a chemical compound that has garnered interest in various fields of scientific research. It is a deuterated analog of ethyl diethoxyphosphorylacetate, which is known for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer’s disease.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,2-dideuterio-2-diethoxyphosphorylacetate typically involves the incorporation of deuterium atoms into the ethyl diethoxyphosphorylacetate molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and catalysts. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the successful incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-dideuterio-2-diethoxyphosphorylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.

    Reduction: Reduction reactions can yield deuterated alcohols and other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium ethoxide. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include deuterated phosphoric acid derivatives, deuterated alcohols, and various substituted ethyl diethoxyphosphorylacetate derivatives.

Scientific Research Applications

Ethyl 2,2-dideuterio-2-diethoxyphosphorylacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of other deuterated compounds, which are valuable in mechanistic studies and isotope labeling experiments.

    Biology: The compound is used in studies involving enzyme kinetics and metabolic pathways, where deuterium incorporation can provide insights into reaction mechanisms.

    Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer’s disease, due to its ability to inhibit acetylcholinesterase.

    Industry: The compound is used in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.

Mechanism of Action

The mechanism of action of Ethyl 2,2-dideuterio-2-diethoxyphosphorylacetate involves its interaction with molecular targets such as enzymes and receptors. In the case of its potential therapeutic application for Alzheimer’s disease, the compound inhibits acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, which can help alleviate the symptoms of Alzheimer’s disease.

Comparison with Similar Compounds

Ethyl 2,2-dideuterio-2-diethoxyphosphorylacetate can be compared with other similar compounds, such as:

    Ethyl diethoxyphosphorylacetate: The non-deuterated analog, which has similar chemical properties but lacks the benefits of deuterium incorporation.

    Deuterated analogs of other phosphoric acid derivatives: These compounds share the deuterium incorporation but differ in their specific chemical structures and applications.

The uniqueness of this compound lies in its specific deuterium incorporation, which can enhance its stability and alter its pharmacokinetic properties, making it a valuable compound in various fields of research.

Properties

IUPAC Name

ethyl 2,2-dideuterio-2-diethoxyphosphorylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17O5P/c1-4-11-8(9)7-14(10,12-5-2)13-6-3/h4-7H2,1-3H3/i7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGUBFICZYGKNTD-RJSZUWSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CP(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)OCC)P(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

100 parts by weight of triethyl phosphite and 100 parts by weight of ethyl bromoacetate were put into a reactor equipped with a distillation tube, and the inside of the reactor was substituted by nitrogen. Subsequently, the reactor was heated at 100° C. to start a reaction. Since bromoethane as a by-product began to distill out immediately, the reaction was maintained until the distillation-out of bromoethane slowed down. When the distillation-out of bromoethane became moderate, the reactor was further heated at 150° C. to continue the reaction for 3 hours. The reaction mixture was distilled at 180° C. under a normal pressure to obtain an achromatic transparent liquid (yield of 95%, boiling point of 177° C./760 mmHg).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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